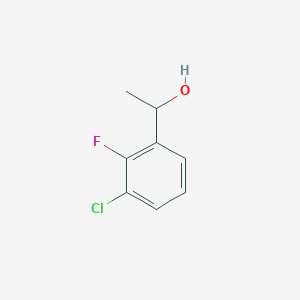

1-(3-Chloro-2-fluorophenyl)ethan-1-ol

Descripción

Propiedades

IUPAC Name |

1-(3-chloro-2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHNHXVMPXXQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339261-30-1 | |

| Record name | 1-(3-chloro-2-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reduction of 1-(3-Chloro-2-fluorophenyl)ethanone

The most common and direct approach to prepare 1-(3-chloro-2-fluorophenyl)ethan-1-ol is by reducing the corresponding ketone, 1-(3-chloro-2-fluorophenyl)ethanone. Sodium borohydride (NaBH4) is widely used as a reducing agent due to its selectivity and mild reaction conditions.

- Dissolve 1-(3-chloro-2-fluorophenyl)ethanone in ethanol at room temperature.

- Add sodium borohydride portion-wise while stirring.

- Stir the mixture for about 2 hours at room temperature.

- Quench the reaction with hydrochloric acid to neutralize excess reducing agent and adjust pH to acidic conditions.

- Extract the product and purify.

This method yields the racemic mixture of this compound efficiently. For example, a related compound, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, was prepared by this method with high yield and purity, demonstrating the applicability of sodium borohydride reduction for halogenated acetophenone derivatives.

Chemical Resolution for Enantiomerically Pure Product

Since this compound is chiral, obtaining enantiomerically pure forms is crucial for pharmaceutical applications. Chemical resolution methods have been developed to isolate the (S)- or (R)-enantiomers.

Key steps in chemical resolution:

- Reduce the ketone to racemic alcohol as above.

- React the racemic alcohol with chiral resolving agents such as s-methylbenzylamine or proline derivatives to form diastereomeric esters or salts.

- Separate the diastereomers by crystallization or chromatography.

- Hydrolyze or deprotect the diastereomers to release the enantiomerically pure alcohol.

This approach was highlighted in a Chinese patent for the preparation of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, where after sodium borohydride reduction, the intermediate was reacted with phthalic anhydride to form a half-ester. Resolution with s-methylbenzylamine followed, and subsequent hydrolysis removed the phthalic acid, yielding the target enantiomer with optical purity exceeding 99%. The process was noted for its simplicity, high yield, and suitability for large-scale industrial production.

Asymmetric Catalytic Reduction

Asymmetric catalysis offers a one-step approach to directly synthesize the chiral alcohol with high enantiomeric excess (ee). Catalysts such as (S)-phenylbenzene prolinol have been employed to reduce halogenated acetophenones to their corresponding chiral alcohols with ee values up to 96%.

This method is advantageous for reducing the number of steps and avoiding resolution, but challenges remain in achieving the desired ee and scalability.

Summary Data Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Optical Purity (ee) | Notes |

|---|---|---|---|---|---|

| Sodium borohydride reduction | 1-(3-chloro-2-fluorophenyl)ethanone | NaBH4 in ethanol, room temp, 2 h, quench with HCl | High | Racemic | Simple, efficient, widely used |

| Chemical resolution | Racemic 1-(3-chloro-2-fluorophenyl)ethanol | Phthalic anhydride, s-methylbenzylamine, hydrolysis | High | >99% | Industrially feasible, cost-effective, high optical purity |

| Asymmetric catalytic reduction | 1-(3-chloro-2-fluorophenyl)ethanone | (S)-phenylbenzene prolinol catalyst, optimized conditions | Moderate | Up to 96% | One-step asymmetric synthesis, still under optimization |

| Microwave-assisted reactions | 1-(3-chloro-2-fluorophenyl)ethanone | Methanol, acetic acid, microwave irradiation at 120°C | Low | Not reported | Used for other derivatives, not direct for alcohol preparation |

| Multi-step sulfinamide route | 1-(3-chloro-2-fluorophenyl)ethanone | THF, tetraethoxytitanium, NaHCO3, EtOAc | Moderate | Not reported | Intermediate step in complex syntheses |

Research Findings and Industrial Considerations

- Sodium borohydride reduction remains the gold standard for initial synthesis due to its mildness and reliability.

- Chemical resolution methods, especially those involving phthalic anhydride and chiral amines, provide a practical route to enantiomerically pure products with high yields and purity suitable for pharmaceutical intermediates.

- Asymmetric catalytic methods are promising for streamlining synthesis but require further development to enhance ee and scalability.

- Industrial processes favor methods that minimize purification steps, use recoverable reagents, and allow direct use of intermediates without chromatography, as demonstrated in patented methods.

- Safety and environmental factors also influence the choice of solvents and reagents, with water and ethanol being preferred where possible.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Chloro-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(3-chloro-2-fluorophenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction can lead to the formation of 1-(3-chloro-2-fluorophenyl)ethane.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed:

Oxidation: 1-(3-chloro-2-fluorophenyl)ethanone.

Reduction: 1-(3-chloro-2-fluorophenyl)ethane.

Substitution: Various substituted phenylethanols depending on the reagent used.

Aplicaciones Científicas De Investigación

1-(3-Chloro-2-fluorophenyl)ethan-1-ol has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.

Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of 1-(3-chloro-2-fluorophenyl)ethan-1-ol depends on its application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In pharmaceuticals, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary based on the specific application and the structure of the final product.

Comparación Con Compuestos Similares

Key Observations :

- Halogen Position : The 2-fluorine in this compound introduces steric hindrance and electronic effects distinct from 3- or 4-substituted analogs. This impacts catalytic activity; e.g., G-CLRu(II) achieves 97% yield and 99% ee for nitro-substituted analogs but lower yields for bulkier derivatives .

- Chlorine vs.

Hydrogenation of Ketones

| Substrate | Catalyst | Yield (%) | ee (%) | TON/TOF (h⁻¹) | Reference ID |

|---|---|---|---|---|---|

| 1-(3-Nitrophenyl)ethan-1-one | G-CLRu(II) | 97 | 99 | 535.9/22.3 | |

| 2-Acetylpyridine | Ni-NHC | 89 | – | – | |

| 1-(3-Chloro-2-fluorophenyl)ethan-1-one* | – | – | – | – |

*1-(3-Chloro-2-fluorophenyl)ethan-1-one (CAS 1341641-88-0) is a liquid ketone precursor with MW 200.64 .

Key Observations :

Oxidation Behavior

Related compounds, like 1-(naphthalen-2-yl)ethan-1-ol, are oxidized to ketones with 66% yield using sodium copper chlorophyllin .

Actividad Biológica

1-(3-Chloro-2-fluorophenyl)ethan-1-ol, also known as (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol, is a chiral organic compound that has garnered attention in medicinal chemistry and biological research due to its potential interactions with various biological targets. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chiral center with a chlorine atom and a fluorine atom attached to a phenyl ring. Its molecular formula is C8H8ClF, and it has a molecular weight of approximately 162.6 g/mol. The presence of halogen substituents significantly influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen atoms can enhance binding affinity and selectivity toward molecular targets, which is crucial for its potential therapeutic applications. The compound may modulate enzymatic activity or receptor signaling pathways, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These properties are attributed to the ability of halogenated phenolic compounds to disrupt microbial cell membranes or inhibit essential enzymes.

Cytotoxicity Studies

Cytotoxicity assays have shown that the compound can affect cancer cell lines. For instance, studies involving HeLa cells have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, suggesting potential applications in oncology.

Synthesis

The synthesis of this compound typically involves the reduction of 3-chloro-2-fluorobenzaldehyde using reducing agents such as sodium borohydride (NaBH4). Following the reduction, chiral resolution techniques are employed to isolate the desired enantiomer.

Synthesis Overview:

| Step | Description |

|---|---|

| Starting Material | 3-Chloro-2-fluorobenzaldehyde |

| Reduction | Use of NaBH4 or LiAlH4 to convert aldehyde to alcohol |

| Chiral Resolution | Techniques like chiral chromatography or enzymatic methods |

Study on Anticancer Activity

A study published in PMC2744114 explored the effects of halogenated compounds on cervical cancer cell lines. The results indicated that modifications in the structure could enhance cytotoxicity against multidrug-resistant cancer cells, highlighting the potential of this compound as a lead compound in developing new anticancer therapies .

Pharmacophore Development

Another research article focused on developing pharmacophores based on halogenated phenolic compounds. The findings suggested that specific structural features, including the presence of chlorine and fluorine, are critical for achieving desired biological activities .

Q & A

Q. Table 1: Key Reaction Parameters

| Method | Catalyst/Reagent | Yield (%) | Stereopurity (%) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | RuCl(p-cymene) complex | 85–90 | 87 | |

| Chiral HPLC Resolution | Chiralpak AD-H | 95 | 99 |

Advanced: How can enantiomeric excess (ee) be enhanced in asymmetric synthesis of this compound?

Answer:

Enantioselectivity is influenced by:

- Catalyst Design : Use of bulky ligands (e.g., Ts-DPEN) to sterically control substrate binding .

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve catalyst-substrate interactions.

- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce kinetic competition, favoring high ee .

Contradictions in reported ee values (e.g., 87% vs. 90% in similar substrates) may arise from impurities in starting materials or incomplete catalyst activation .

Basic: What spectroscopic and chromatographic techniques validate the structure and purity of this compound?

Answer:

- NMR : ¹H NMR shows characteristic signals: δ 4.8–5.2 (OH, broad), δ 1.5–1.7 (CH3). ¹³C NMR confirms the quaternary carbon at δ 70–75 ppm .

- Chiral HPLC : Retention time differences (e.g., 8.2 min vs. 9.5 min for enantiomers) quantify stereopurity .

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 189.02 (calculated: 189.05) .

Advanced: How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT Calculations : Predict activation energies for SN2 reactions at the hydroxyl group. Substituent effects (Cl vs. F) lower the energy barrier by 10–15 kJ/mol due to electron-withdrawing effects .

- Solvent Modeling : Continuum solvation models (e.g., SMD) show polar solvents stabilize transition states, accelerating reactions .

Q. Table 2: Computational Parameters

| Parameter | Value (DFT/B3LYP) | Impact on Reactivity |

|---|---|---|

| Activation Energy (ΔG‡) | 85 kJ/mol (gas phase) | Slower reaction |

| Solvent Effect (H2O) | ΔG‡ reduced by 20% | Faster in polar media |

Basic: What are the stability and storage guidelines for this compound?

Answer:

- Stability : Degrades under strong acids/bases or UV light. Store at –20°C in amber vials under inert gas (N2/Ar) .

- Handling : Use PPE (gloves, goggles) and fume hoods. Avoid contact with oxidizing agents .

Advanced: How do crystallographic studies (e.g., SHELX, ORTEP) resolve structural ambiguities in halogen-substituted ethanol derivatives?

Answer:

Q. Table 3: Crystallographic Data

| Parameter | Value | Technique |

|---|---|---|

| Space Group | P2₁/c | SHELX |

| Bond Length (C–Cl) | 1.74 Å | ORTEP |

Advanced: How to address contradictions in reported synthetic yields for halogenated ethanol derivatives?

Answer:

Discrepancies arise from:

- Catalyst Deactivation : Trace moisture in solvents poisons Ru catalysts, reducing yields .

- Side Reactions : Competing elimination (forming alkenes) under high temperatures. Mitigate via controlled heating (<80°C) .

Basic: What are the applications of this compound in medicinal chemistry?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.